2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline
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Overview
Description
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H16F3NO4S It is characterized by the presence of a trifluoromethyl group and a sulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(2-(2-Methoxyethoxy)ethanol and 5-(trifluoromethyl)aniline.
Sulfonylation: The key step involves the sulfonylation of 5-(trifluoromethyl)aniline with 2-(2-(2-Methoxyethoxy)ethanesulfonyl chloride) under basic conditions. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are designed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The aniline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfonyl group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A related compound with similar ether linkages but lacking the aniline and trifluoromethyl groups.
4-Methylbenzenesulfonate Derivatives: Compounds with similar sulfonyl groups but different aromatic substituents.
Uniqueness
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline is unique due to the combination of its trifluoromethyl and sulfonyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H16F3NO4S |
---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethylsulfonyl]-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3NO4S/c1-19-4-5-20-6-7-21(17,18)11-3-2-9(8-10(11)16)12(13,14)15/h2-3,8H,4-7,16H2,1H3 |
InChI Key |
JLOAZMCXTOTYGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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